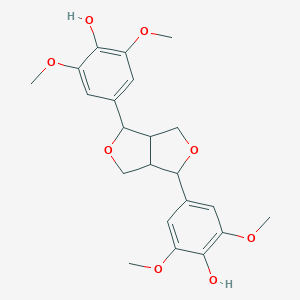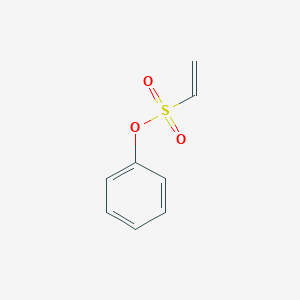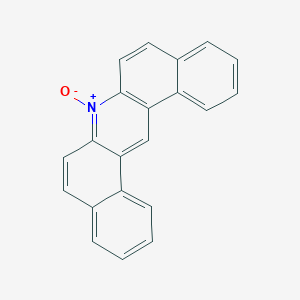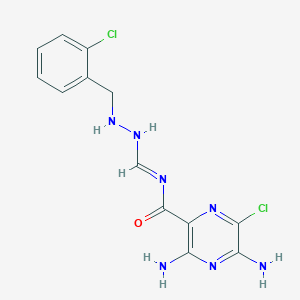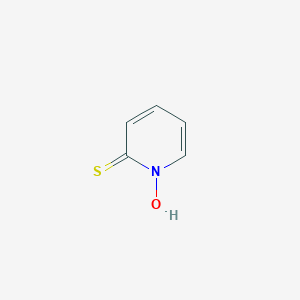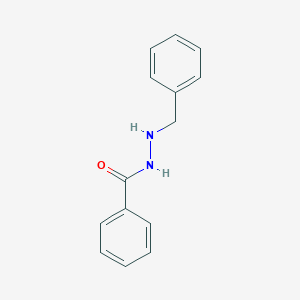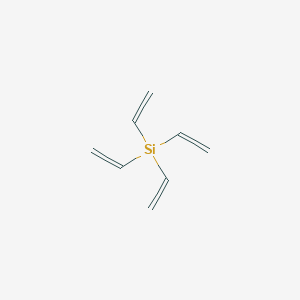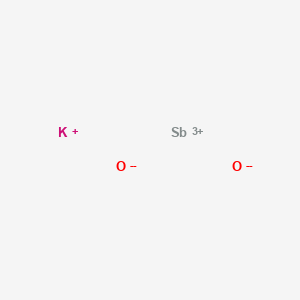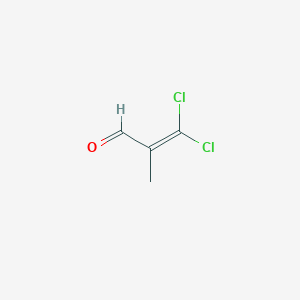
2-Propenal, 3,3-dichloro-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenal, 3,3-dichloro-2-methyl-, also known as acrolein, is a highly reactive and toxic organic compound that is widely used in various industrial and research applications. Its chemical formula is C3H4Cl2O, and it is a colorless to yellowish liquid with a pungent odor. Acrolein is a potent irritant and can cause severe respiratory and skin irritation upon exposure. Despite its toxicity, acrolein has several scientific research applications due to its reactivity and ability to form covalent bonds with biological molecules.
Scientific Research Applications
Acrolein has several scientific research applications, including its use as a cross-linking agent for proteins and nucleic acids, a fixative for electron microscopy, and a reagent for the detection of amino acids and proteins. Acrolein is also used in the synthesis of several organic compounds, including acrylic acid, methacrylic acid, and glycerol.
Mechanism Of Action
Acrolein is a highly reactive compound that can form covalent bonds with biological molecules, including proteins, nucleic acids, and lipids. Acrolein can cause oxidative stress and damage to cells and tissues by reacting with thiol groups in proteins and depleting cellular glutathione levels. Acrolein can also induce DNA damage and mutations by forming adducts with DNA bases.
Biochemical And Physiological Effects
Acrolein exposure can cause severe respiratory and skin irritation, as well as eye and nose irritation. Acrolein can also cause oxidative stress and damage to cells and tissues, leading to inflammation, apoptosis, and cell death. Acrolein exposure has been linked to several diseases, including chronic obstructive pulmonary disease (COPD), asthma, and cancer.
Advantages And Limitations For Lab Experiments
Acrolein has several advantages for lab experiments, including its reactivity and ability to form covalent bonds with biological molecules. Acrolein can be used as a cross-linking agent for proteins and nucleic acids, which can help to stabilize and preserve biological samples. However, 2-Propenal, 3,3-dichloro-2-methyl- is a highly toxic and reactive compound, which can limit its use in certain experiments. Acrolein exposure can also cause severe respiratory and skin irritation, which can pose a risk to researchers.
Future Directions
There are several future directions for research on 2-Propenal, 3,3-dichloro-2-methyl-, including its role in disease development and progression, its potential as a biomarker for disease diagnosis, and its use as a therapeutic target for disease treatment. Acrolein has been implicated in several diseases, including COPD, asthma, and cancer, and further research is needed to understand its exact role in these diseases. Acrolein may also have potential as a biomarker for disease diagnosis, as its levels have been shown to be elevated in several diseases. Finally, 2-Propenal, 3,3-dichloro-2-methyl- may have potential as a therapeutic target for disease treatment, as several compounds have been developed that can inhibit its reactivity and toxicity.
Synthesis Methods
Acrolein can be synthesized by several methods, including the oxidation of propylene or glycerol, the dehydrochlorination of allyl chloride, and the dehydration of glycerol. The most common method of 2-Propenal, 3,3-dichloro-2-methyl- synthesis is the oxidation of propylene using air or oxygen as the oxidizing agent. In this method, propylene is passed over a catalyst at high temperatures, which results in the formation of 2-Propenal, 3,3-dichloro-2-methyl- and other byproducts.
properties
CAS RN |
1561-34-8 |
|---|---|
Product Name |
2-Propenal, 3,3-dichloro-2-methyl- |
Molecular Formula |
C4H4Cl2O |
Molecular Weight |
138.98 g/mol |
IUPAC Name |
3,3-dichloro-2-methylprop-2-enal |
InChI |
InChI=1S/C4H4Cl2O/c1-3(2-7)4(5)6/h2H,1H3 |
InChI Key |
XVHFVDJGJGNESS-UHFFFAOYSA-N |
SMILES |
CC(=C(Cl)Cl)C=O |
Canonical SMILES |
CC(=C(Cl)Cl)C=O |
Other CAS RN |
1561-34-8 |
synonyms |
2-METHYL-3,3-DICHLOROACROLEIN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



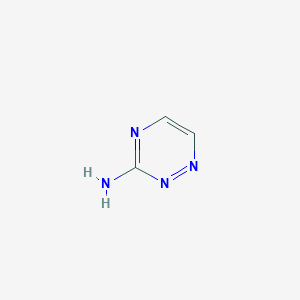
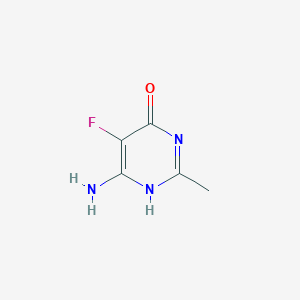
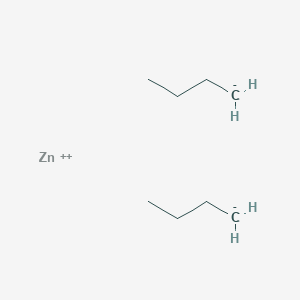

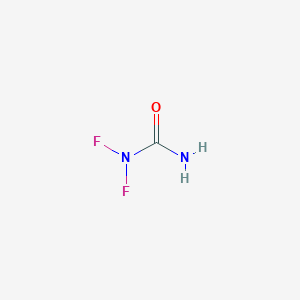
![4-(3,3-Dimethylbicyclo[2.2.1]hept-2-ylidene)-2-methylbutanol](/img/structure/B72015.png)
